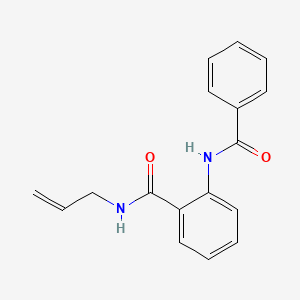![molecular formula C19H18BrClF3NO2 B4770787 2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4770787.png)
2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BTF, and it has been studied extensively due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of BTF is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTF has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BTF has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. BTF has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective treatment for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTF in lab experiments is its potent anticancer activity. This makes it a promising candidate for developing new cancer treatments. Another advantage is its low toxicity, which suggests that it may be safe for use in humans. However, one limitation of using BTF in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of BTF. One direction is to study its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to develop more effective methods for administering BTF in vivo, such as using nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential side effects.
In conclusion, BTF is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It has been shown to have potent anticancer activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential applications in treating other diseases.
Aplicaciones Científicas De Investigación
BTF has been studied extensively for its potential applications in drug development. It has been shown to have potent anticancer activity in vitro and in vivo. BTF has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClF3NO2/c1-18(2,3)11-4-7-16(14(20)8-11)27-10-17(26)25-15-6-5-12(21)9-13(15)19(22,23)24/h4-9H,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJRZTWYKJIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4770705.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4770708.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4770721.png)
![ethyl 4-{[(2-biphenylylamino)carbonothioyl]amino}benzoate](/img/structure/B4770728.png)
![methyl 1-ethyl-4-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B4770740.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4770746.png)
![N-{[4-allyl-5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4770754.png)
![N-(4-{N-[(3,4-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4770758.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4770760.png)
![ethyl 4'-[(2-chlorobenzoyl)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4770768.png)

![N-(4-ethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4770774.png)
![1-[(2-methylbenzyl)sulfonyl]pyrrolidine](/img/structure/B4770776.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4770779.png)
